Cas no 934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one structure
934397-98-5 structure
Nom du produit:5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
Numéro CAS:934397-98-5
Le MF:C10H11N3O
Mégawatts:189.213841676712
MDL:MFCD32062404
CID:4742045
PubChem ID:604967

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Propriétés chimiques et physiques

Nom et identifiant

    • 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
    • 5-Amino-4-methyl-1-phenyl-3-pyrazolol
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol
    • 3078AJ
    • SB40061
    • SY257685
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol #
    • 5-amino-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • 5-Amino-1,2-dihydro-4-methyl-1-phenyl-3H-pyrazol-3-one (ACI)
    • 3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one
    • MFCD32062404
    • 934397-98-5
    • SCHEMBL13860420
    • CS-0341371
    • InChI=1/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14
    • MFCD20704330
    • DB-088637
    • AC8988
    • SCHEMBL21622380
    • MDL: MFCD32062404
    • Piscine à noyau: 1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)
    • La clé Inchi: IUURCNSBVAESQR-UHFFFAOYSA-N
    • Sourire: O=C1C(C)=C(N)N(C2C=CC=CC=2)N1

Propriétés calculées

  • Qualité précise: 189.090212g/mol
  • Masse isotopique unique: 189.090212g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 1
  • Complexité: 279
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 58.4
  • Le xlogp3: 1.3
  • Poids moléculaire: 189.21g/mol

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y19295-1g
5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
934397-98-5 98%
1g
¥2629.0 2024-07-15
TRC
A898840-100mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5
100mg
$ 160.00 2022-06-07
eNovation Chemicals LLC
Y1131386-1g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 95%
1g
$340 2024-07-28
Aaron
AR00H3TQ-250mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 98%
250mg
$174.00 2025-02-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0576-1g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 97%
1g
¥2605.69 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0576-50mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 97%
50mg
¥944.35 2025-01-20
1PlusChem
1P00H3LE-250mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
250mg
$208.00 2024-04-20
1PlusChem
1P00H3LE-10g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
10g
$1125.00 2024-04-20
1PlusChem
1P00H3LE-100mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
100mg
$180.00 2024-04-20
Aaron
AR00H3TQ-10g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 98%
10g
$1082.00 2025-02-12

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  17 h, 110 °C
Référence
Bicyclic heteroaryl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
N-Pyrrolidinyl-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
N-Aryl-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
N-(Bicyclic aryl)-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  rt → 110 °C; 72 h, 110 °C
Référence
Crystal form of pyrrolidinyl urea derivative and application thereof
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  10 - 15 h, rt → 130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  2 - 3 h, 25 °C
Référence
Preparation of pyrrolidinylurea derivatives for treatment of Trka-related diseases
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  17 h, 110 °C; 110 °C → rt
Référence
Pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
Preparation of 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea as a TRKA kinase inhibitor
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
Pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
Preparation of bicyclic urea, thiourea, guanidine and cyanoguanidine compounds as TrkA inhibitors that are useful for the treatment of pain
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
N-(Arylalkyl)-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  72 h, 110 °C
Référence
Pyrrolidinyl urea derivatives and application thereof
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  rt → 110 °C; 72 h, 110 °C
Référence
Preparation of pyrrolidinyl urea derivatives and application thereof in Trka-related diseases
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Référence
Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Raw materials

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934397-98-5)5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
A1045853
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):153.0/197.0